molecular formula C9H13Cl2N3 B12912851 4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine CAS No. 61457-03-2

4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine

Cat. No.: B12912851
CAS No.: 61457-03-2
M. Wt: 234.12 g/mol
InChI Key: DHBSKPZNMVCUEZ-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-neopentylpyrimidin-5-amine is a pyrimidine derivative characterized by the presence of two chlorine atoms at the 4 and 6 positions, a neopentyl group at the 2 position, and an amine group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-neopentylpyrimidin-5-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrimidine precursor.

    Chlorination: The precursor undergoes chlorination at the 4 and 6 positions using reagents such as phosphorus pentachloride or thionyl chloride.

    Amination: Finally, the amine group is introduced at the 5 position through a nucleophilic substitution reaction using ammonia or an amine source.

Industrial Production Methods

Industrial production of 4,6-dichloro-2-neopentylpyrimidin-5-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-neopentylpyrimidin-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

    Coupling Reactions: The amine group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the amine group.

    Reduction Products: Reduced forms of the compound, potentially altering the amine group.

Scientific Research Applications

4,6-Dichloro-2-neopentylpyrimidin-5-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antiviral and anticancer properties.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-neopentylpyrimidin-5-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-propylthiopyrimidine-5-amine: Similar structure but with a propylthio group instead of a neopentyl group.

    2-Amino-4,6-dichloropyrimidine: Lacks the neopentyl group but shares the dichloro and amino functionalities.

Uniqueness

4,6-Dichloro-2-neopentylpyrimidin-5-amine is unique due to the presence of the neopentyl group, which can influence its chemical reactivity and biological activity compared to other pyrimidine derivatives.

Properties

CAS No.

61457-03-2

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

IUPAC Name

4,6-dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine

InChI

InChI=1S/C9H13Cl2N3/c1-9(2,3)4-5-13-7(10)6(12)8(11)14-5/h4,12H2,1-3H3

InChI Key

DHBSKPZNMVCUEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NC(=C(C(=N1)Cl)N)Cl

Origin of Product

United States

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